Hept-4-EN-3-one

Organic Synthesis Physical Chemistry Chemical Engineering

Hept-4-EN-3-one (CAS 659728-15-1, C7H12O) is an α,β-unsaturated ketone (enone) characterized by a double bond at the 4-position conjugated with a ketone at the 3-position. It is an aliphatic acyclic enone with a molecular weight of 112.17 g/mol, predicted to be a neutral, extremely weak base (pKa ~ -4.6).

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 659728-15-1
Cat. No. B12525100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHept-4-EN-3-one
CAS659728-15-1
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC=CC(=O)CC
InChIInChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h5-6H,3-4H2,1-2H3
InChIKeyZPGYUDWZVQOWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hept-4-EN-3-one (CAS 659728-15-1): Procurement and Research Use of a Distinct Enone Building Block


Hept-4-EN-3-one (CAS 659728-15-1, C7H12O) is an α,β-unsaturated ketone (enone) characterized by a double bond at the 4-position conjugated with a ketone at the 3-position . It is an aliphatic acyclic enone with a molecular weight of 112.17 g/mol, predicted to be a neutral, extremely weak base (pKa ~ -4.6) [1]. This compound is valued as a reactive synthetic intermediate and a chemical building block, but its specific isomeric and structural features demand rigorous evaluation against potential substitutes [2].

Why Substituting Hept-4-EN-3-one with a Generic Isomer or Saturated Analog is Scientifically Unsound


Hept-4-EN-3-one cannot be interchanged with its constitutional isomers or saturated analogs without altering experimental outcomes. Its specific α,β-unsaturated system at the 4- and 3-positions imparts unique conjugate addition (Michael acceptor) reactivity that is absent in saturated ketones and diminished or altered in other enone isomers [1]. The exact position of the double bond and carbonyl dictates the compound's electrophilicity, regioselectivity in cycloadditions, and interaction with nucleophiles. Substituting Hept-4-EN-3-one with a similar compound such as Heptan-3-one or Hept-3-en-2-one introduces a different chemical species, which will lead to distinct reaction pathways and product profiles, compromising the reproducibility and validity of any chemical synthesis or biological assay [2][3].

Hept-4-EN-3-one: Head-to-Head Quantitative Evidence for Differentiated Procurement


Boiling Point Comparison of Hept-4-EN-3-one vs. Heptan-3-one

Hept-4-EN-3-one exhibits a lower boiling point compared to its saturated analog Heptan-3-one, consistent with the reduced intermolecular forces expected for an enone. The target compound's boiling point is predicted to be 157.8 ± 9.0 °C at 760 mmHg , whereas Heptan-3-one has a reported boiling point of 146-149 °C (lit.) . The quantifiable difference is approximately 8.8-11.8 °C higher for the target enone. This difference, while modest, is important for purification and handling in specific synthetic applications.

Organic Synthesis Physical Chemistry Chemical Engineering

Density Differentiation: Hept-4-EN-3-one vs. Hept-3-en-2-one

Hept-4-EN-3-one (density: 0.8 ± 0.1 g/cm³) is predicted to be less dense than the isomeric Hept-3-en-2-one (density: 0.86 g/cm³) [1]. This ~7% density difference can significantly impact formulation volumes, mass-to-volume conversions, and liquid handling in automated systems. A known density value is crucial for accurate stoichiometric calculations and for safety assessments.

Formulation Process Development Analytical Chemistry

Reactivity and Role as a Michael Acceptor in Conjugate Additions

Hept-4-EN-3-one is an α,β-unsaturated ketone (enone) that functions as a Michael acceptor, enabling conjugate addition reactions at its β-carbon . In contrast, the saturated analog Heptan-3-one lacks this conjugated system and is unreactive under identical Michael addition conditions. This structural and functional distinction is absolute; Heptan-3-one cannot participate in conjugate additions, a key reaction manifold for constructing complex molecules .

Organic Synthesis Medicinal Chemistry Reaction Development

Structural and Isomeric Purity: Hept-4-EN-3-one vs. Other C7H12O Enone Isomers

Hept-4-EN-3-one (4-hepten-3-one) is a specific constitutional isomer of the C7H12O enone family, which also includes Hept-3-en-2-one (3-hepten-2-one) and Hept-2-en-4-one (2-hepten-4-one) [1][2]. While these isomers share the same molecular weight (112.17 g/mol) and elemental composition, they are chemically distinct compounds with different properties and reactivities. A vendor's specification for Hept-4-EN-3-one must exclude these other isomers as they are different chemical entities, not interchangeable. The assay of the target compound should be specified, with typical estimates around 95.00 to 100.00% for a pure material [3].

Analytical Chemistry Quality Control Procurement Specifications

Hept-4-EN-3-one: Optimal Research and Industrial Application Scenarios Based on Its Differentiated Profile


Synthesis of Complex Molecules via Conjugate Addition Reactions

Hept-4-EN-3-one is specifically selected as a Michael acceptor for the conjugate addition of nucleophiles (e.g., enolates, amines, thiols) to its β-carbon . This reaction pathway is not available to saturated ketones and is a key step in building carbon-carbon and carbon-heteroatom bonds for complex molecule synthesis. The success of this chemistry relies on the precise structure of Hept-4-EN-3-one, as other C7H12O isomers would offer different regio- and stereochemical outcomes .

Precursor to Fine Chemicals and Flavor Compounds via Reduction or Oxidation

The compound can be selectively reduced to Hept-4-en-3-ol (CAS various, C7H14O) or oxidized to corresponding carboxylic acid derivatives . Hept-4-en-3-ol is a key precursor to important molecules such as the anticonvulsant drug Levetiracetam [1][2]. The specific 4-en-3-one scaffold is crucial for this sequence; a different enone isomer would produce a different allylic alcohol with distinct properties and downstream applications.

Use as a Volatile Component in Flavor and Fragrance Research

While not a naturally occurring compound [3], Hept-4-EN-3-one can be used as a synthetic intermediate for producing flavor and fragrance materials or as a component in research-grade flavor compositions. Its estimated boiling point (157-158 °C) and predicted LogP (1.63) are distinct from other related compounds, making it suitable for specific formulation and release profiles in controlled studies. This application is predicated on its unique physicochemical profile.

Isolation and Purification by Distillation Based on Distinct Boiling Point

Hept-4-EN-3-one's predicted boiling point of 157.8 ± 9.0 °C at 760 mmHg is sufficiently different from other C7 ketones (e.g., Heptan-3-one at 146-149 °C and Hept-3-en-2-one at ~150-160 °C range) to allow for separation by fractional distillation. This property is essential for purification protocols in both laboratory and pilot-scale settings, ensuring the isolation of the correct isomer from a mixture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hept-4-EN-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.